molecular formula C18H27NO6 B190315 Trichodesmine CAS No. 548-90-3

Trichodesmine

Cat. No.: B190315
CAS No.: 548-90-3
M. Wt: 353.4 g/mol
InChI Key: SOODLZHDDSGRKL-FOOXYVKASA-N
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Description

Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, specifically, has been isolated from plants such as Rindera oblongifolia and Trichodesma incanum . It contains an 11-membered macrocycle and exhibits unique stereochemistry, making it a subject of interest in chemical and biological research .

Mechanism of Action

Target of Action

Trichodesmine, a dehydropyrrolizidine alkaloid, exhibits hepatotoxic, pneumotoxic, and neurotoxic effects in vivo . The primary targets of this compound are the liver, lungs, and nervous system . These organs are crucial for metabolism, respiration, and signal transmission, respectively.

Mode of Action

This compound interacts with its targets primarily through the formation of highly reactive pyrrolic dehydroalkaloids . These metabolites are believed to be responsible for the toxicity of this compound . The compound’s interaction with its targets leads to significant changes in the normal functioning of the liver, lungs, and nervous system, resulting in hepatotoxicity, pneumotoxicity, and neurotoxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of the compound in the liver . This compound is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . These metabolites can then interact with various biochemical pathways, leading to the observed toxic effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is absorbed and distributed to various organs, including the liver, lungs, and nervous system . It is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include hepatotoxicity, pneumotoxicity, and neurotoxicity . These effects are primarily due to the formation of highly reactive pyrrolic dehydroalkaloids, which can interact with various cellular components and disrupt normal cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present . .

Chemical Reactions Analysis

Types of Reactions: Trichodesmine undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound N-oxide, which has been isolated and studied for its structural properties .

Common Reagents and Conditions: Oxidation reactions typically involve reagents such as hydrogen peroxide or peracids under controlled conditions. Reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products: The major products formed from these reactions include this compound N-oxide and other derivatives that retain the core pyrrolizidine structure .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOODLZHDDSGRKL-FOOXYVKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970148
Record name 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-90-3
Record name Trichodesmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichodesmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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